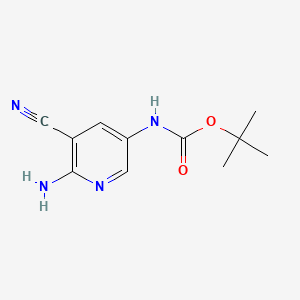

tert-Butyl (6-amino-5-cyanopyridin-3-yl)carbamate

Overview

Description

“tert-Butyl (6-amino-5-cyanopyridin-3-yl)carbamate” is a chemical compound with the CAS Number: 1256643-33-0 . It has a molecular weight of 234.26 and its IUPAC name is tert-butyl 6-amino-5-cyano-3-pyridinylcarbamate . It is stored at room temperature and is a solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N4O2/c1-11(2,3)17-10(16)15-8-4-7(5-12)9(13)14-6-8/h4,6H,1-3H3,(H2,13,14)(H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.24 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 77.2 Ų . The compound is covalently bonded and is canonicalized .Scientific Research Applications

Drug Synthesis

This compound is used in the synthesis of various drugs due to its versatile properties. For example, it has been used in the palladium-catalyzed synthesis of N-Boc-protected anilines and in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at C-3 position . It also plays a role in the biosynthesis of key chiral intermediates for lipid-lowering drugs like rosuvastatin .

Catalysis

The compound finds application in catalysis, particularly in chemoenzymatic catalysis. It has been used in combination with an aldo–keto reductase and Fe3O4@HMWCNTs scaffold for asymmetric synthesis of optically pure compounds . This method offers advantages like high stereoselectivity and mild reaction conditions.

Asymmetric Synthesis

tert-Butyl (6-amino-5-cyanopyridin-3-yl)carbamate is utilized in asymmetric synthesis processes. For instance, it has been involved in the bioasymmetric catalysis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate to its corresponding dihydroxy derivative, which is significant for its high catalytic activity and environmental friendliness .

Protection of Amino Groups

The compound is employed in the protection of amino groups during chemical synthesis. This is crucial for preventing unwanted reactions and ensuring the successful production of target molecules .

Synthesis of N-Heterocycles

It has been used in the synthesis of N-heterocycles through sulfinimine intermediates, leveraging its efficacy as a chiral inductor .

Organic Molecule Building Blocks

The compound serves as a versatile building block in the synthesis of remarkable organic molecules, particularly those with versatile functionalities like 5-amino-pyrazoles .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known as a small molecule inhibitor, which suggests it likely interacts with specific proteins or enzymes in the body.

Mode of Action

As a small molecule inhibitor, it likely works by binding to its target and inhibiting its function, leading to changes in cellular processes.

Biochemical Pathways

Given its role as a small molecule inhibitor, it is plausible that it impacts pathways related to the function of its target protein or enzyme.

Result of Action

Tert-Butyl (6-amino-5-cyanopyridin-3-yl)carbamate has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. This suggests that the molecular and cellular effects of the compound’s action may involve the disruption of disease-related processes.

properties

IUPAC Name |

tert-butyl N-(6-amino-5-cyanopyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15-8-4-7(5-12)9(13)14-6-8/h4,6H,1-3H3,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKQZSLBKCYUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(N=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701149284 | |

| Record name | Carbamic acid, N-(6-amino-5-cyano-3-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (6-amino-5-cyanopyridin-3-yl)carbamate | |

CAS RN |

1256643-33-0 | |

| Record name | Carbamic acid, N-(6-amino-5-cyano-3-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(6-amino-5-cyano-3-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B577888.png)

![4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B577891.png)

![4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid](/img/structure/B577896.png)

![2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B577902.png)